5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Overview
Description
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted anilines, pyrimidine derivatives, and thiol compounds. Common reaction conditions include:
Reagents: Chlorinating agents, methoxylating agents, and thiolation reagents.
Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reactions.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors or batch reactors. Optimization of reaction conditions for yield and purity is crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, alcohols.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(propylthio)-4-pyrimidinecarboxamide: Lacks the methoxyphenyl group.
N-(3-chloro-4-methoxyphenyl)-2-(propylthio)-4-pyrimidinecarboxamide: Lacks the 5-chloro substituent.
2-(propylthio)-4-pyrimidinecarboxamide: Lacks both the chloro and methoxyphenyl groups.
Uniqueness
The presence of both chloro and methoxyphenyl groups in 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-3-6-23-15-18-8-11(17)13(20-15)14(21)19-9-4-5-12(22-2)10(16)7-9/h4-5,7-8H,3,6H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQAIFYGRARORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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